

Technical Guide: Unraveling the Brophenexin Binding Site on the NMDAR/TRPM4 Complex

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Compound of Interest		
Compound Name:	Brophenexin	
Cat. No.:	B2401606	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: The overactivation of N-methyl-D-aspartate receptors (NMDARs), particularly those located outside of the synapse, is a primary driver of excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases. Recent discoveries have identified a critical death signaling complex formed by the physical coupling of extrasynaptic NMDARs with the transient receptor potential melastatin-4 (TRPM4) ion channel. The disruption of this complex represents a novel and highly specific therapeutic strategy. This document provides a detailed exploration of **Brophenexin**, a first-in-class small molecule inhibitor that targets the NMDAR/TRPM4 interface. We will examine its binding site, mechanism of action, and the experimental evidence supporting its role as a potent neuroprotectant, offering a new avenue for drug development in excitotoxicity-related disorders.

The NMDAR/TRPM4 Death Signaling Complex

Excitotoxicity is a phenomenon where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death.[1] While synaptic NMDAR activity is crucial for physiological processes like learning and memory, the activation of extrasynaptic NMDARs triggers a cascade leading to cell death.[1] A pivotal discovery in 2020 elucidated the molecular basis for this toxic signaling: the formation of a physical complex between extrasynaptic NMDARs and the TRPM4 channel.[1] TRPM4 is a calcium-activated, non-selective cation channel that, when coupled with the NMDAR, facilitates neurotoxicity.[2][3][4][5] The disruption



of this NMDAR/TRPM4 interface has been shown to neutralize the toxic signaling of extrasynaptic NMDARs without affecting their essential physiological functions.[1][5]

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